molecular formula C9H6Cl2O2 B13335751 3-(3,4-Dichlorophenyl)-3-oxopropanal

3-(3,4-Dichlorophenyl)-3-oxopropanal

Cat. No.: B13335751
M. Wt: 217.05 g/mol
InChI Key: SHYCTJQFLXRVQR-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenyl)-3-oxopropanal: is an organic compound characterized by the presence of a dichlorophenyl group attached to a propanal moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Dichlorophenyl)-3-oxopropanal typically involves the reaction of 3,4-dichlorobenzaldehyde with an appropriate reagent to introduce the oxopropanal group. One common method is the aldol condensation reaction, where 3,4-dichlorobenzaldehyde reacts with acetaldehyde under basic conditions to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale aldol condensation reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions: 3-(3,4-Dichlorophenyl)-3-oxopropanal can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxopropanal group to an alcohol or other reduced forms.

    Substitution: The dichlorophenyl group can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-(3,4-Dichlorophenyl)-3-oxopropanal is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound may be used to study the effects of dichlorophenyl derivatives on biological systems. It can be used to investigate the interactions of such compounds with enzymes and other biomolecules.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the exploration of its pharmacological properties and potential therapeutic uses.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, such as herbicides and pesticides. It is also used in the synthesis of dyes and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorophenyl)-3-oxopropanal involves its interaction with specific molecular targets. For example, in the case of herbicidal activity, the compound may inhibit key enzymes involved in plant growth and development. The dichlorophenyl group can interact with enzyme active sites, leading to the disruption of normal biochemical pathways.

Comparison with Similar Compounds

    3,4-Dichlorophenyl isocyanate: Used as a chemical intermediate and in organic synthesis.

    3,4-Dichlorophenyl isothiocyanate: Another derivative with similar applications in organic synthesis.

    3,4-Dichlorophenylacetic acid: Used in the synthesis of various organic compounds.

Uniqueness: 3-(3,4-Dichlorophenyl)-3-oxopropanal is unique due to its specific structure, which combines the dichlorophenyl group with an oxopropanal moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and industrial processes.

Properties

IUPAC Name

3-(3,4-dichlorophenyl)-3-oxopropanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2O2/c10-7-2-1-6(5-8(7)11)9(13)3-4-12/h1-2,4-5H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHYCTJQFLXRVQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CC=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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